molecular formula C8H8N2O4 B1588862 3-Amino-4-methyl-2-nitrobenzoic acid CAS No. 37901-90-9

3-Amino-4-methyl-2-nitrobenzoic acid

Cat. No.: B1588862
CAS No.: 37901-90-9
M. Wt: 196.16 g/mol
InChI Key: JLWAVVAJFWDXEF-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, featuring an amino group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The reduction step can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, forming 3,4-diaminobenzoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,4-diaminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Amino-4-methyl-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-nitrobenzoic acid: Similar structure but lacks the methyl group.

    4-Amino-3-nitrobenzoic acid: Similar structure but with different positions of the amino and nitro groups.

    3-Methyl-2-nitrobenzoic acid: Similar structure but lacks the amino group.

Uniqueness

3-Amino-4-methyl-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups along with a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWAVVAJFWDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408102
Record name 3-amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37901-90-9
Record name 3-amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 70% aqueous solution of H2SO4 (100 mL) is added 3-(Acetylamino)-4-methyl-2-nitrobenzoic Acid (15) (14.30 g, 60.00 mmol), and the reaction mixture heated to about 115° C. for about 30 minutes. The mixture is then cooled to ambient temperature, added to ice water (250 mL) and held at about 0° C. for about 30 minutes. The resulting solid is filtered, washed with water (100 mL), and dried to provide 3-amino-4-methyl-2-nitrobenzoic acid (16) as a rust colored solid (7.17 g, 61% yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
61%

Synthesis routes and methods II

Procedure details

3-Acetamido-4-methyl-2-nitrobenzoic acid (65 g, 273 mmol) was taken in dioxane (350 mL) and treated with 5 N aqueous HCl (150 mL). The reaction was stirred at 80° C. for 16 h. The dioxane was removed under reduced pressure and the residue poured onto crushed ice. The resulting precipitate was filtered off. The filtrate was extracted with ethyl acetate (2×). The organic layer and the solid were combined and concentrated under vacuum to give 3-amino-4-methyl-2-nitrobenzoic acid (45 g, 84% yield) as a yellow solid. MS (M+H)+ 197.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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